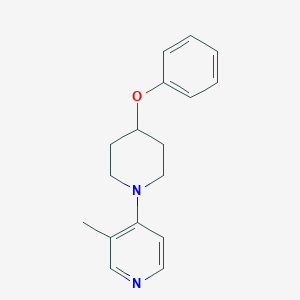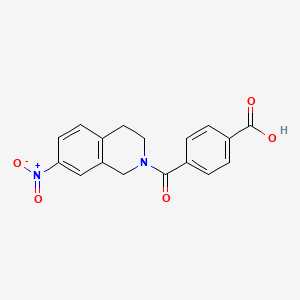![molecular formula C19H26N2O3 B7038231 6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one](/img/structure/B7038231.png)
6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a tert-butyl group, a dimethylphenoxy group, and a hydroxypropyl group attached to a pyrimidinone core. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through an etherification reaction using 2,5-dimethylphenol and an appropriate leaving group such as tosyl chloride.
Addition of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidine derivative using reducing agents such as sodium borohydride.
Substitution: The dimethylphenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-3-cyanomethyl-5-oxo-1,2,4-triazine: Similar in structure but contains a triazine core instead of a pyrimidinone core.
6-Tert-butyl-3-ethyl-2-hydroxy-4,5-dihydrothieno[2,3-c]pyridine: Contains a thieno[2,3-c]pyridine core and different substituents.
Uniqueness
6-Tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one is unique due to its specific combination of functional groups and its pyrimidinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-tert-butyl-3-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-6-7-14(2)16(8-13)24-11-15(22)10-21-12-20-17(9-18(21)23)19(3,4)5/h6-9,12,15,22H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILFXLCMDHPVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C=NC(=CC2=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluorophenyl)methyl]-N-(3-oxo-4H-1,4-benzoxazin-8-yl)piperidine-2-carboxamide](/img/structure/B7038148.png)
![6-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-2-(2-fluorophenyl)pyridazin-3-one](/img/structure/B7038158.png)
![1-[3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]azetidin-1-yl]ethanone](/img/structure/B7038163.png)
![N-[[1-(3-bromo-2-cyanophenyl)piperidin-3-yl]methyl]butanamide](/img/structure/B7038167.png)
![ethyl N-methyl-N-[1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]piperidin-4-yl]carbamate](/img/structure/B7038171.png)
![N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B7038175.png)
![[6-[2-[Butan-2-yl(methyl)amino]ethylamino]-5-chloropyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7038183.png)

![ethyl N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B7038203.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline](/img/structure/B7038209.png)
![[5-Chloro-6-[(2-imidazol-1-ylpyridin-3-yl)methylamino]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7038213.png)
![1-Methyl-4-[6-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pyrimidin-4-yl]piperazin-2-one](/img/structure/B7038223.png)
![6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038226.png)

